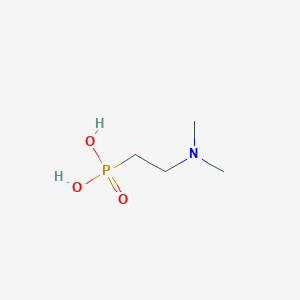

(2-(Dimethylamino)ethyl)phosphonic acid

Description

Properties

IUPAC Name |

2-(dimethylamino)ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NO3P/c1-5(2)3-4-9(6,7)8/h3-4H2,1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUUJUCAEDDQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163215 | |

| Record name | (2-(Dimethylamino)ethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14596-56-6 | |

| Record name | P-[2-(Dimethylamino)ethyl]phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14596-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(Dimethylamino)ethyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014596566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC133873 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-(Dimethylamino)ethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DIMETHYLAMINOETHYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK538ZE7LR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonic acid derivative .

Industrial Production Methods: Industrial production of (2-(Dimethylamino)ethyl)phosphonic acid often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (2-(Dimethylamino)ethyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.

Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted aminoethyl phosphonic acids .

Scientific Research Applications

Medicinal Chemistry

Bioactive Properties

DMAPh is recognized for its bioactive properties, which enable its use as a drug or pro-drug. Its structural similarity to phosphate groups allows it to interact with biological systems effectively. Notable applications include:

- Antiviral Agents : DMAPh has been studied for its potential in treating viral infections due to its ability to inhibit specific enzymes involved in viral replication .

- Bone Targeting Agents : The compound's affinity for calcium makes it suitable for developing bone-targeting drugs, enhancing the delivery of therapeutic agents directly to bone tissues .

- Anticancer Research : DMAPh derivatives have been explored as potential anticancer agents, where their phosphonate moiety plays a crucial role in modulating biological activity .

Case Study: Antiviral Activity

A study demonstrated that DMAPh derivatives exhibited significant antiviral activity against various viruses by inhibiting their replication processes. The mechanism involved the interference with viral enzymes, showcasing the compound's potential as a therapeutic agent in virology .

Agricultural Applications

Herbicidal Properties

DMAPh has been identified as a key component in herbicides. Its ability to mimic natural phosphates allows it to disrupt metabolic pathways in plants, leading to effective weed control .

- Case Study: Glyphosate Analogues

Research has shown that DMAPh derivatives can be designed as analogues of glyphosate, enhancing their efficacy and reducing environmental impact. These compounds have been tested for their ability to inhibit specific plant enzymes critical for growth .

Materials Science

Surface Functionalization and Coatings

The unique chemical structure of DMAPh enables its use in surface functionalization and the development of advanced coatings. Its phosphonic acid group can form strong bonds with metal oxides, making it ideal for creating durable and functional surfaces.

- Nanocrystal Stabilization : DMAPh is utilized as a surfactant to stabilize colloidal solutions of nanocrystals, which are essential in various nanotechnology applications .

- Corrosion Inhibition : The compound has shown promise as a corrosion inhibitor in metal coatings, providing protective layers that enhance the longevity of materials exposed to harsh environments .

Analytical Applications

DMAPh is employed in analytical chemistry for its ability to form stable complexes with metal ions. This property is leveraged in various analytical techniques, including:

- Chromatography : Used as a ligand in chromatographic separations to enhance the resolution of metal-containing samples.

- Spectroscopy : Employed in spectroscopic methods for determining metal ion concentrations due to its chelating abilities .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antiviral agents, bone targeting | Enhanced drug delivery |

| Agriculture | Herbicides | Effective weed control |

| Materials Science | Surface functionalization | Durable coatings |

| Analytical Chemistry | Metal ion complexation | Improved analytical resolution |

Mechanism of Action

The mechanism of action of (2-(Dimethylamino)ethyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may affect cellular signaling pathways by modulating receptor activity and downstream signaling events .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Physicochemical Properties

- Solubility: The dimethylamino group improves aqueous solubility relative to purely aromatic phosphonic acids (e.g., (2,4-dimethylphenyl)phosphonic acid), which are more lipophilic .

- Acidity : Phosphonic acids with electron-withdrawing groups (e.g., aromatic rings) exhibit lower pKa values (~2–3) compared to alkylphosphonic acids (~5–7), affecting their metal-binding kinetics .

Key Research Findings

- Synthetic Challenges : Hydrolysis of ester precursors to phosphonic acids can lead to decomposition if harsh conditions are used, as observed in compound 9 synthesis .

- Structure-Activity Relationships: The dimethylaminoethyl moiety enhances cellular uptake in bioactive analogs, as seen in indole-based phosphonic acids targeting neurological pathways .

- Technological Impact: SAMs derived from carbazole-phosphonic acids achieve record power conversion efficiencies (>29%) in tandem solar cells, highlighting the role of molecular design in device performance .

Biological Activity

(2-(Dimethylamino)ethyl)phosphonic acid, also known as DMAP, is a phosphonic acid derivative that has garnered attention in biological research due to its potential therapeutic applications and unique biochemical properties. This article explores its biological activity, mechanisms of action, and relevant case studies, underscoring its significance in medicinal chemistry.

This compound is characterized by the presence of a phosphonic acid group attached to a dimethylaminoethyl moiety. Its molecular formula is , and it features both polar and non-polar components, which may influence its interaction with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It can interact with various molecular targets, including:

- Enzymes : The compound can inhibit enzyme activity by binding to the active site or altering the enzyme's conformation. This inhibition can affect critical cellular processes such as signal transduction and metabolic pathways.

- Receptors : It may modulate receptor activity, influencing downstream signaling events that are vital for cellular communication.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific protein tyrosine phosphatases (PTPs), which are implicated in numerous neuropsychiatric disorders. For instance, studies have shown that inhibiting striatal-enriched protein tyrosine phosphatase (STEP) can reverse cognitive deficits in Alzheimer’s disease models .

Therapeutic Potential

The compound has been investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurodegenerative diseases. Its ability to inhibit enzymes involved in neuronal signaling pathways positions it as a candidate for treating conditions like Alzheimer's disease.

Case Studies

- Alzheimer's Disease : In a study involving transgenic mouse models, the knockdown of STEP led to improved cognitive function and increased phosphorylation of downstream substrates. This suggests that targeting STEP with inhibitors like this compound could be beneficial in treating Alzheimer's disease .

- Cancer Research : The compound's ability to inhibit key enzymes related to apoptosis has been explored as a potential anticancer strategy. Phosphonopeptides derived from this compound have shown promise in inhibiting apoptosis inhibitors, thereby facilitating cancer cell death .

Comparison with Related Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 2-Aminoethylphosphonic acid | Lacks dimethylamino group | Limited enzyme inhibition capabilities |

| 3-Aminopropylphosphonic acid | Additional carbon | Variations in reactivity and biological effects |

| Phosphonopeptides | Contains phosphonic groups | Inhibitors of key enzymes with anticancer potential |

Research Findings

Recent studies have highlighted the unique properties of this compound compared to other phosphonic acids. Its dimethylamino group enhances its reactivity and specificity towards certain enzymes, making it a valuable tool in biochemical research .

Q & A

Q. What are the established synthetic routes for (2-(Dimethylamino)ethyl)phosphonic acid, and how do reaction conditions influence yield and purity?

The synthesis of aminoalkylphosphonic acids typically involves hypophosphorous acid addition to imines or bis(trimethylsilyl) phosphonite reactions with protected alkanimines . For this compound, a common method includes the reaction of β-(diphenylmethyl)imines with hypophosphorous acid derivatives under controlled conditions (e.g., chloroform solvent, 90°C, 3 hours with AIBN initiator). Yield optimization requires precise stoichiometric ratios (e.g., 2:1 HPO:imine) and inert atmospheres to prevent oxidation. Post-synthesis purification via recrystallization (ethanol/propylene oxide mixtures) removes unreacted reagents, achieving >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : P NMR identifies phosphonic acid groups (δ 10–25 ppm), while H NMR confirms dimethylaminoethyl substitution (δ 2.2–2.5 ppm for N(CH)) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 210 nm) resolves impurities, validated against retention times of synthetic intermediates .

- Elemental Analysis : Quantifies phosphorus content (theoretical ~18.5%) to confirm stoichiometry .

Advanced Research Questions

Q. How can RAFT polymerization be adapted to incorporate this compound into functional copolymers?

RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization enables precise control over molecular weight (MW) and polydispersity (PDI <1.2) for phosphonic acid-containing polymers. Key steps:

- Use a trithiocarbonate RAFT agent (e.g., cumyl dithiobenzoate) to initiate polymerization of acrylate monomers.

- Introduce this compound as a comonomer with γ-ω-perfluoroalkyl acrylates and vinyl acetate (molar ratio 1:2:1) to create amphiphilic block copolymers .

- Post-polymerization, characterize using GPC (THF eluent) and DSC to confirm thermal stability (>200°C) .

Q. What role does this compound play in perovskite solar cell optimization?

As a self-assembled monolayer (SAM), this compound enhances hole transport in inverted perovskite solar cells (PSCs):

- Surface Modification : SAMs on ITO substrates reduce recombination losses by passivating surface defects (e.g., via –POH anchoring groups) .

- Performance Metrics : Devices using [2-(9,9-dimethylacridin-10-yl)ethyl]phosphonic acid achieve >23% PCE, with improved FF (>0.85) due to enhanced charge extraction .

Q. How should researchers resolve contradictions in metal-chelation data for phosphonic acid-functionalized polymers?

Discrepancies in metal-binding capacity (e.g., Ni or Cu) arise from analytical method limitations:

- AAS vs. HPLC : Atomic absorption spectroscopy (AAS) may overestimate binding due to non-specific adsorption, whereas HPLC with UV detection (e.g., at 254 nm) differentiates free vs. bound ions .

- pH Dependence : Chelation efficiency peaks at pH 5–6; deviations outside this range reduce reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.